molecular formula C7H6BrN3 B11891360 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11891360
M. Wt: 212.05 g/mol
InChI Key: RVXQVJKWIGQRNJ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted pyrazolopyridine .

Scientific Research Applications

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position.

    3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Has an iodine atom instead of bromine at the 3-position.

    3-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position

Uniqueness

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom at the 3-position and the methyl group at the 5-position. This specific substitution pattern enhances its potential as a scaffold for drug development, providing opportunities for further functionalization and optimization of biological activity .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-5-methyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11)

InChI Key

RVXQVJKWIGQRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)Br

Origin of Product

United States

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